![molecular formula C10H19NO2 B8595232 N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide](/img/structure/B8595232.png)
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxyethyl group and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide typically involves the reaction of trans-4-(2-hydroxyethyl)cyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent such as dichloromethane.
- Adding acetic anhydride dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
N-[trans-4-(2-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester: Similar structure but with a carbamic acid ester group.
trans-4-Hydroxyproline: Contains a hydroxy group on a proline ring, used in collagen synthesis.
Uniqueness
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
N-[4-(2-hydroxyethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H19NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h9-10,12H,2-7H2,1H3,(H,11,13) |
InChIキー |
NLHYTMLEYMHRCS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCC(CC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


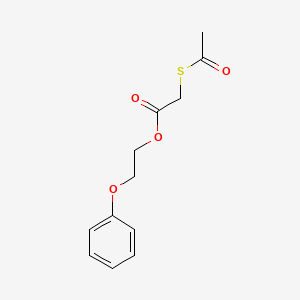
![Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate](/img/structure/B8595175.png)
![6-[(dimethylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B8595181.png)
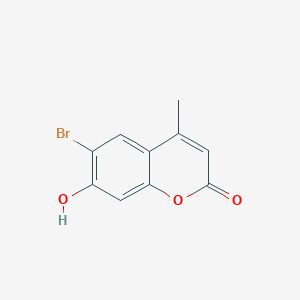
![Pyrrolidino[1,2-e]-4H-1,3,5-dithiazine, 2,4-dimethyl](/img/structure/B8595188.png)
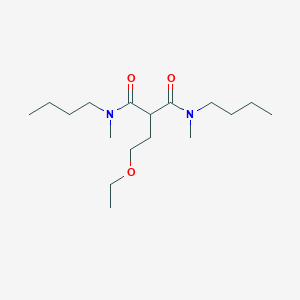
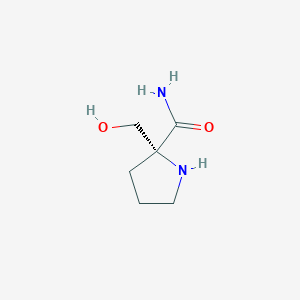
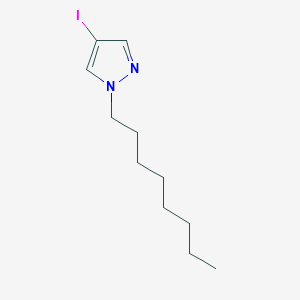
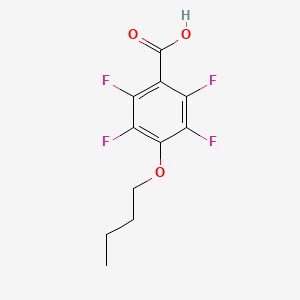
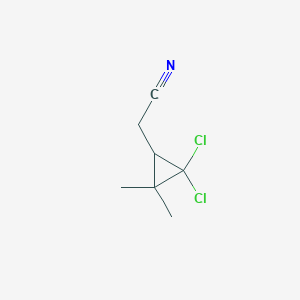
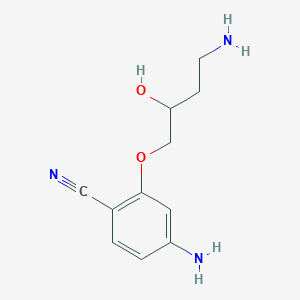
![2-Chloro-1-thieno[3,2-b]thiophen-2-yl-ethanone](/img/structure/B8595236.png)
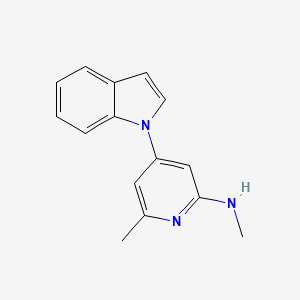
![3-Formyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8595261.png)
